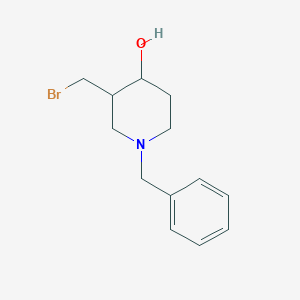

1-Benzyl-3-(bromomethyl)piperidin-4-ol

Description

Propriétés

Formule moléculaire |

C13H18BrNO |

|---|---|

Poids moléculaire |

284.19 g/mol |

Nom IUPAC |

1-benzyl-3-(bromomethyl)piperidin-4-ol |

InChI |

InChI=1S/C13H18BrNO/c14-8-12-10-15(7-6-13(12)16)9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2 |

Clé InChI |

FQIMZEQVHNVXTM-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CC(C1O)CBr)CC2=CC=CC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of this compound typically involves:

- Starting from 1-benzylpiperidin-4-ol or related piperidine derivatives.

- Introduction of the bromomethyl group at the 3-position, usually via halomethylation or substitution reactions.

- Use of benzyl bromide for N-benzylation or as a reagent in related transformations.

The key challenge is selective functionalization at the 3-position without affecting the hydroxyl at the 4-position or the benzyl group on nitrogen.

Halomethylation of 1-Benzylpiperidin-4-ol

One common approach is the halomethylation of 1-benzylpiperidin-4-ol or its derivatives using bromomethylating agents. This method is analogous to chloromethylation routes reported for the closely related compound 1-Benzyl-3-(chloromethyl)piperidin-4-ol, where chloromethyl methyl ether or similar reagents are used. By substituting the chloromethylating agent with bromomethylating reagents (e.g., bromomethyl methyl ether or bromomethyl halides), the bromomethyl derivative can be obtained.

N-Benzylation Followed by Bromomethylation

Another route involves:

N-Benzylation of piperidin-4-ol or 3-substituted piperidine intermediates using benzyl bromide in the presence of a base such as potassium carbonate in solvents like dichloromethane or toluene. This reaction is generally carried out at room temperature over 12-16 hours, followed by aqueous workup and purification by column chromatography.

Bromomethylation at the 3-position can then be achieved by reaction with bromomethylating agents or via substitution reactions on appropriate precursors (e.g., 3-hydroxymethyl derivatives converted to bromides).

The literature reports the use of potassium carbonate and benzyl bromide in dichloromethane with mild heating or room temperature stirring to achieve N-benzylation efficiently with good yields and high purity.

Cyclization and Base-Mediated Reactions

Research on related piperidine derivatives shows that cyclization reactions involving 2-(bromomethyl)pyrrolidine intermediates under basic conditions (e.g., LiOH, NaOH, KOH) can yield bicyclic or piperidine structures with bromomethyl substitutions. Although this is more indirect, such methods inform the choice of base and conditions for bromomethylation and ring functionalization.

Alternative Synthetic Routes via Piperidone Intermediates

Preparation of 1-benzyl-3-piperidone hydrochloride, a key intermediate related to this compound, has been extensively studied. Efficient methods involve:

- Synthesis of N-benzyl glycine ethyl ester intermediates.

- Reaction with 4-halo ethyl n-butyrate (including 4-bromo derivatives).

- Alkali-mediated cyclization and pH control.

- Acid treatment and crystallization to yield high-purity 1-benzyl-3-piperidone hydrochloride.

Though this route targets the ketone rather than the bromomethyl alcohol, it provides a foundation for further functionalization to the bromomethyl alcohol via reduction and halide substitution steps.

Detailed Research Outcomes and Data Tables

N-Benzylation Reaction Conditions and Yields

Cyclization and Bromomethylation Base Screening

| Entry | Base Used | Solvent | Yield of ABH (5)* (%) | Notes |

|---|---|---|---|---|

| 1 | LiOH | Aqueous | Highest (up to quantitative) | Lithium cation enhances yield |

| 2 | NaOH | Aqueous | Moderate | |

| 3 | KOH | Aqueous | Lower |

*ABH (5) refers to bicyclic azabicyclohexane intermediate related to bromomethyl piperidines.

Preparation of 1-Benzyl-3-piperidone Hydrochloride (Related Intermediate)

| Step | Description | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | N-Benzyl glycine ethyl ester synthesis | Benzylamine, 2-ethyl chloroacetate, triethylamine, acetonitrile, 25-28°C, 4h | 97-104 | 98.2-98.4 |

| 2 | Reaction with 4-halo ethyl n-butyrate | Chloroform/toluene, alkali (Na2CO3, K2CO3, NaOH, KOH, LiH), RT | Not specified | Not specified |

| 3 | Cyclization and pH adjustment | pH 6-8, reduced pressure concentration, ethyl acetate extraction | Not specified | Not specified |

| 4 | Acid treatment and crystallization | HCl reflux, 86°C, 4h; crystallization in acetonitrile | 65.1 | 99.4 |

Summary of Preparation Methods

- The most direct method for preparing this compound involves N-benzylation of piperidin-4-ol derivatives using benzyl bromide and base, followed by bromomethylation at the 3-position using appropriate bromomethylating agents.

- Base choice significantly affects cyclization and substitution yields, with lithium hydroxide and lithium bases generally providing higher yields in related systems.

- Purification is typically achieved by flash column chromatography, with yields for N-benzylation steps around 85-90%.

- Alternative routes involve synthesis of related piperidone intermediates with halogenated substituents, which can be converted to the target bromomethyl alcohol through reduction and substitution steps.

- The preparation methods emphasize mild reaction conditions (room temperature to moderate heating), aqueous or organic solvents (dichloromethane, toluene), and standard bases (K2CO3, NaOH, LiOH).

Analyse Des Réactions Chimiques

Types of Reactions

1-Benzyl-3-(bromomethyl)piperidin-4-ol undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to remove the bromomethyl group or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).

Oxidation: Potassium permanganate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Nucleophilic Substitution: Products include azido derivatives or thiol-substituted piperidines.

Oxidation: Products include ketones or carboxylic acids.

Reduction: Products include de-brominated piperidines or fully reduced piperidines.

Applications De Recherche Scientifique

1-Benzyl-3-(bromomethyl)piperidin-4-ol has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.

Mécanisme D'action

The mechanism of action of 1-Benzyl-3-(bromomethyl)piperidin-4-ol depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or as an inhibitor of specific enzymes. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzyl group can enhance lipophilicity, aiding in membrane permeability and receptor binding.

Comparaison Avec Des Composés Similaires

Substitution Patterns and Molecular Properties

The following table highlights key structural differences and similarities between 1-Benzyl-3-(bromomethyl)piperidin-4-ol and analogs:

Key Observations :

- Halogen Impact: The bromomethyl group in the target compound increases molecular weight and reactivity compared to non-halogenated analogs like (1-Benzylpiperidin-4-yl)methanol. Chloromethyl derivatives (e.g., ) may exhibit reduced electrophilicity compared to bromo analogs.

- Positional Effects : The hydroxyl group at position 4 enhances solubility, while ketone groups (e.g., 1-Benzyl-4-bromopiperidin-3-one ) may alter binding affinity in receptor interactions.

- Biological Relevance : Methyl-substituted analogs (e.g., 1-Benzyl-3-methylpiperidin-4-ol ) demonstrate dopamine D2 receptor antagonism, suggesting that bromomethyl substitution could modify receptor selectivity or potency.

Q & A

Basic: What are the recommended synthetic routes for preparing 1-Benzyl-3-(bromomethyl)piperidin-4-ol?

Methodological Answer:

A common approach involves functionalizing a piperidine scaffold. For example:

Benzylation : Introduce the benzyl group to the piperidine nitrogen via alkylation using benzyl bromide .

Bromomethylation : React the 3-position of the piperidine ring with bromomethylating agents (e.g., bromomethyl ethers or NBS in specific solvents).

Hydroxylation : Install the hydroxyl group at the 4-position through oxidation or selective protection/deprotection strategies.

Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (e.g., EtOAC/MeOH gradients with 0.25% Et₃N to prevent decomposition) .

Advanced: How can researchers resolve contradictory NMR data for this compound?

Methodological Answer:

Discrepancies in NMR signals (e.g., δ values for bromomethyl protons) may arise from:

- Solvent effects : Compare data in CDCl₃ vs. DMSO-d6 .

- Stereochemical variability : Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign stereochemistry.

- Impurity interference : Validate purity via HPLC (>95%) and repeat spectroscopy after recrystallization.

Example : In CDCl₃, benzylic protons typically resonate at δ 3.5–4.5, while bromomethyl signals appear at δ 3.0–3.5. Deviations may indicate residual solvents or byproducts .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use a fume hood during synthesis to mitigate inhalation risks.

- Storage : Keep in a sealed container under inert gas (N₂/Ar) at –20°C to prevent degradation .

- Waste disposal : Classify as halogenated waste and incinerate via licensed facilities .

Advanced: How can factorial design optimize the bromomethylation reaction yield?

Methodological Answer:

Use a 2³ factorial design to evaluate variables:

- Factors : Temperature (25°C vs. 50°C), solvent (DCM vs. THF), catalyst (e.g., AIBN vs. none).

- Responses : Yield (%), purity (HPLC area %).

Procedure :

Conduct 8 experiments with randomized factor combinations.

Analyze via ANOVA to identify significant interactions (e.g., solvent-catalyst synergy).

Validate optimal conditions with triplicate runs .

Example : THF at 50°C with AIBN may increase bromomethylation efficiency by 30% compared to DCM .

Basic: Which characterization techniques confirm the structure of this compound?

Methodological Answer:

- NMR : Assign peaks for benzyl (δ 7.2–7.4), bromomethyl (δ 3.0–3.5), and hydroxyl protons (δ 1.5–2.5, exchangeable in D₂O) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 298.1 (C₁₃H₁₈BrNO⁺).

- IR : Detect O-H stretch (~3200 cm⁻¹) and C-Br vibration (~550 cm⁻¹) .

Advanced: How does the synthesis of this compound align with piperidine reactivity theories?

Methodological Answer:

Piperidine derivatives follow nucleophilic substitution (Sₙ2) and steric effects :

- Benzylation : The lone pair on the piperidine nitrogen attacks benzyl bromide, consistent with Sₙ2 mechanisms.

- Bromomethylation : Steric hindrance at the 3-position may require bulky base deprotonation (e.g., LDA) to enhance reactivity.

Contradictions : Unexpected regioselectivity (e.g., 3- vs. 2-substitution) could challenge classical models. Address this via DFT calculations to map transition states .

Advanced: What strategies mitigate competing side reactions during synthesis?

Methodological Answer:

- Protection/deprotection : Temporarily block the hydroxyl group with TBSCl to prevent oxidation during bromomethylation .

- Low-temperature kinetics : Quench reactive intermediates (e.g., bromomethyl radicals) at –78°C to minimize dimerization .

- Catalyst screening : Test palladium or copper catalysts to enhance selectivity in cross-coupling steps .

Basic: How to scale up synthesis without compromising purity?

Methodological Answer:

- Batch vs. flow chemistry : Use continuous flow reactors for exothermic steps (e.g., bromomethylation) to improve heat dissipation.

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time feedback .

- Crystallization : Optimize solvent polarity (e.g., hexane/EtOAC) to isolate high-purity product (>98%) .

Advanced: What computational methods predict the biological activity of this compound?

Methodological Answer:

- Molecular docking : Simulate binding to targets (e.g., GPCRs) using AutoDock Vina.

- QSAR models : Correlate substituent electronegativity (e.g., Br vs. Cl) with IC₅₀ values from in vitro assays.

- ADMET prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., logP = 2.8 suggests moderate blood-brain barrier penetration) .

Advanced: How to address ecological toxicity concerns during disposal?

Methodological Answer:

- Biodegradation assays : Test microbial degradation in OECD 301B media to estimate half-life.

- Photolytic stability : Expose to UV light (254 nm) and monitor bromine release via ion chromatography .

- Alternative solvents : Replace halogenated solvents with Cyrene™ (dihydrolevoglucosenone) to reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.